tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate
CAS No.:
Cat. No.: VC16484068
Molecular Formula: C13H13BrFNO2
Molecular Weight: 314.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13BrFNO2 |
|---|---|
| Molecular Weight | 314.15 g/mol |
| IUPAC Name | tert-butyl 3-bromo-5-fluoroindole-1-carboxylate |
| Standard InChI | InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3 |
| Standard InChI Key | KNJAOVKFMVMDDF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an indole core substituted with a bromine atom at position 3, a fluorine atom at position 5, and a tert-butyloxycarbonyl (Boc) group at the N1 position. This arrangement confers distinct electronic and steric properties, enabling selective reactivity in synthetic pathways. The Boc group enhances solubility in organic solvents and stabilizes the indole nitrogen against oxidation.
Table 1: Key Physicochemical Properties
*Density inferred from structurally similar tert-butyl indole derivatives .
Electronic and Steric Effects
The electron-withdrawing bromine and fluorine substituents deactivate the indole ring, directing electrophilic substitutions to the 4- and 6-positions. The Boc group’s steric bulk limits accessibility to the N1 position, favoring reactions at the halogenated sites .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
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Boc Protection: Reacting 3-bromo-5-fluoro-1H-indole with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature, yielding the Boc-protected intermediate.
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Purification: Flash chromatography using hexane/ethyl acetate gradients isolates the product in >95% purity.
Table 2: Representative Synthesis Conditions
| Reagent | Amount (mmol) | Solvent | Time | Yield |
|---|---|---|---|---|
| Boc₂O | 3.10 | Acetonitrile | 30 min | 95% |
| DMAP | 0.05 | — | — | — |
Industrial Production
Large-scale manufacturing employs continuous flow reactors to optimize temperature control and mixing. Automated systems monitor reaction progress via in-line spectroscopy, ensuring consistent quality .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
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δ 28.1 (tert-butyl CH₃)
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δ 85.2 (Boc quaternary C)
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δ 115–140 (aromatic C).
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Mass Spectrometry
Electrospray ionization (ESI-MS) shows a [M+Na]⁺ peak at m/z 337.08, consistent with the molecular formula.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s halogen atoms enable Suzuki-Miyaura couplings to introduce aryl groups, a key step in synthesizing kinase inhibitors such as panobinostat analogs . For example, coupling with boronic acids yields biaryl indoles with enhanced binding affinity for ATP pockets.
Materials Science
Functionalization at the 3-position produces indole-based fluorophores. Replacing bromine with ethynyl groups via Sonogashira coupling creates conjugated systems for OLED applications.
Comparison with Structural Analogs
tert-Butyl 3-Bromo-5-nitro-1H-indole-1-carboxylate
The nitro group at position 5 increases electrophilicity but reduces stability under acidic conditions compared to the fluoro analog .
tert-Butyl 3-(Bromomethyl)-5-fluoro-1H-indole-1-carboxylate
The bromomethyl group enables alkylation reactions, offering divergent reactivity from the bromo-substituted parent compound .
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